
2-Cyano-N-methylpyridinium
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Overview
Description
2-Cyano-N-methylpyridinium is a useful research compound. Its molecular formula is C7H7N2+ and its molecular weight is 119.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Cyano-N-methylpyridinium derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound iodide involves refluxing 2-cyanopyridine with iodomethane in benzene, followed by vacuum filtration to isolate the product (yield: ~80%, m.p. 419–423 K) . Key parameters include:
- Solvent choice : Benzene is critical for solubility and reaction efficiency.
- Reagent stoichiometry : Excess iodomethane ensures complete quaternization of the pyridine nitrogen.
- Reaction time : 2 hours under reflux optimizes yield while minimizing side reactions.
Q. How can researchers validate the purity and structural integrity of this compound salts?
Methodological Answer: Use a combination of analytical techniques:
- X-ray crystallography : Resolve crystal packing and confirm the cationic structure (e.g., orthorhombic system with C–H⋯I hydrogen bonding in this compound iodide) .
- NMR spectroscopy : Observe characteristic shifts (e.g., methyl group protons at δ ~4.0 ppm).
- Melting point analysis : Compare experimental values (e.g., 419–423 K) with literature data to assess purity .
Advanced Research Questions
Q. How do structural variations in this compound derivatives influence solid-state packing and stability?
Methodological Answer: The position of the cyano group and anion size dictate crystal packing. For example:
- 2-Cyano isomer : Forms "wavy" layers stabilized by C–H⋯I interactions .
- 3-Cyano isomer : Exhibits layered or channel structures depending on the anion (Cl⁻ vs. I⁻) .
- 4-Cyano isomer : Develops complex networks due to anion-π interactions .
Recommendation : Use SHELX software for crystallographic refinement to resolve subtle structural differences .
Q. How can contradictory data on thermodynamic stability be resolved across studies?
Methodological Answer: Discrepancies often arise from:
- Anion effects : Larger anions (e.g., I⁻) may destabilize lattices compared to smaller anions (Cl⁻).
- Measurement techniques : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide complementary stability data.
- Computational modeling : Density Functional Theory (DFT) can predict stabilization energies of C–H⋯X interactions .
Case Study : this compound nitrate shows anion-π interactions absent in iodide salts, altering thermal stability .
Q. What strategies address low yields in multicomponent reactions involving this compound intermediates?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading.
- In situ monitoring : Use FT-IR or HPLC to track intermediate formation.
- Comparative analysis : Benchmark against analogous pyridinium derivatives (e.g., 4-substituted phenylpyridines) to identify yield-limiting steps .
Q. How can researchers leverage this compound derivatives in medicinal chemistry?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Introduce substituents at the pyridine ring or cyano group to modulate bioactivity.
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock .
- In vitro assays : Test cytotoxicity and selectivity against cancer cell lines, referencing protocols for similar pyridinium compounds .
Q. Data Contradiction Analysis
Q. How should conflicting crystallographic data on hydrogen bonding be reconciled?
Methodological Answer:
- Multi-component refinement : Use twin refinement in SHELX to address twinned crystals, as seen in this compound iodide .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles.
- Synchrotron data : High-resolution datasets reduce uncertainty in weak interactions (e.g., C–H⋯I vs. anion-π) .
Properties
CAS No. |
4415-72-9 |
---|---|
Molecular Formula |
C7H7N2+ |
Molecular Weight |
119.14 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C7H7N2/c1-9-5-3-2-4-7(9)6-8/h2-5H,1H3/q+1 |
InChI Key |
QCKQICVQNDDMCF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1C#N |
Origin of Product |
United States |
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